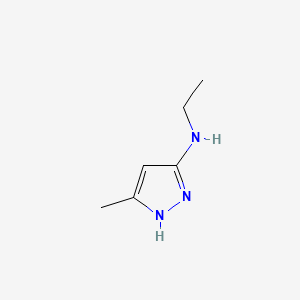

N-ethyl-5-methyl-1H-pyrazol-3-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

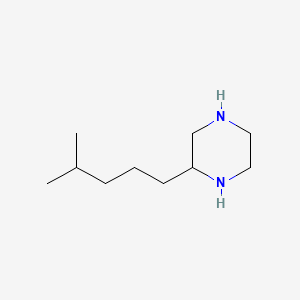

N-ethyl-5-methyl-1H-pyrazol-3-amine is a chemical compound with the empirical formula C6H11N3 . It is a solid substance and is part of a class of organic compounds known as pyrazoles .

Synthesis Analysis

The synthesis of pyrazoles, including N-ethyl-5-methyl-1H-pyrazol-3-amine, often involves a [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride .Molecular Structure Analysis

The molecular structure of N-ethyl-5-methyl-1H-pyrazol-3-amine consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms, substituted with an ethyl group and a methyl group .Physical And Chemical Properties Analysis

N-ethyl-5-methyl-1H-pyrazol-3-amine has a molecular weight of 125.17 . The density is approximately 1.3±0.1 g/cm3 .科学的研究の応用

Heterocyclic Compound Synthesis

"N-ethyl-5-methyl-1H-pyrazol-3-amine" serves as a building block in the synthesis of a wide array of heterocyclic compounds. Gomaa and Ali (2020) highlighted its utility in generating pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. Its unique reactivity under mild conditions facilitates the generation of versatile cynomethylene dyes from a broad spectrum of precursors, including amines, α-aminocarboxylic acids, and azacrown ethers, underscoring its significance in the synthesis of various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Therapeutic Applications

Extensive research has been conducted on the therapeutic applications of pyrazoline derivatives, which "N-ethyl-5-methyl-1H-pyrazol-3-amine" is closely related to. Ray et al. (2022) reviewed the patent literature on pyrazoline derivatives, highlighting their significant anticancer activity. These derivatives are recognized for their potential in pharmaceutical chemistry due to their diverse biological effects (Ray et al., 2022).

Shaaban, Mayhoub, and Farag (2012) discussed the broad pharmacological effects of pyrazoline derivatives, including their applications as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer agents. The extensive range of activities highlights the compound's versatility in drug development (Shaaban, Mayhoub, & Farag, 2012).

Sharma et al. (2021) focused on methyl-substituted pyrazoles, emphasizing their significance as potent medicinal scaffolds with a wide spectrum of biological activities. This review underscores the compound's role in generating new leads for medicinal chemistry (Sharma et al., 2021).

Analytical Applications

In addition to its applications in synthesis and therapy, "N-ethyl-5-methyl-1H-pyrazol-3-amine" and its related compounds play a crucial role in analytical chemistry. Teunissen et al. (2010) discussed the importance of analyzing heterocyclic aromatic amines like PhIP and its metabolites in biological matrices, foodstuff, and beverages, highlighting the use of advanced analytical techniques for their detection. This is pertinent for understanding the biological effects and exposures of these compounds (Teunissen et al., 2010).

Safety And Hazards

特性

IUPAC Name |

N-ethyl-5-methyl-1H-pyrazol-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-3-7-6-4-5(2)8-9-6/h4H,3H2,1-2H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQQRVIOZEHKZNW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NNC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-5-methyl-1H-pyrazol-3-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2H-Pyrano[4,3-d]thiazol-2-one, 1,4,6,7-tetrahydro-](/img/no-structure.png)

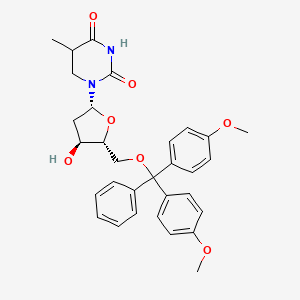

![O-Methyl [2-(2-tert-butyl-6-methoxypyrimidin-4-yl)ethyl]phosphonothioate](/img/structure/B568380.png)

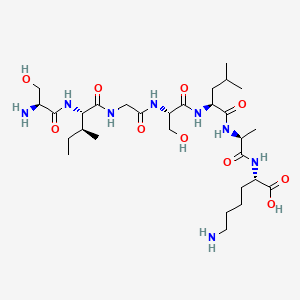

![acetic acid;2-[(2-amino-3-methylbutanoyl)amino]-N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B568386.png)